

NSC 185058 CAS number and molecular weight

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Compound of Interest

Compound Name: NSC 185058

Cat. No.: B1680198

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An In-depth Technical Guide to NSC 185058

This guide provides a comprehensive overview of **NSC 185058**, a small molecule inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of autophagy and its therapeutic targeting.

Core Properties of NSC 185058

NSC 185058 is a potent antagonist of ATG4B, a key cysteine protease involved in the initiation of autophagy.^[1] Its inhibitory action on ATG4B disrupts the formation of autophagosomes, leading to a marked reduction in autophagic activity.^{[1][2]}

Property	Value	Reference
CAS Number	39122-38-8	^{[1][3][4]}
Molecular Formula	C ₁₁ H ₉ N ₃ S	^{[1][2][4]}
Molecular Weight	215.27 g/mol	^{[1][4][5]}
IUPAC Name	N-pyridin-2-ylpyridine-2-carbothioamide	^[4]
Purity	≥98%	^[2]
Appearance	Light yellow to yellow solid	^[1]

Solubility and Storage

Proper handling and storage of **NSC 185058** are crucial for maintaining its stability and activity.

Solvent	Solubility	Reference
DMSO	≥ 125 mg/mL (580.67 mM)	[1][5]
DMF	30 mg/mL	[2]
Ethanol	2.5 mg/mL	[2]

Storage Conditions:

- Solid: 4°C, protected from light.[1]
- Stock Solution (in DMSO): -80°C for up to 6 months, or -20°C for up to 1 month, protected from light.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Mechanism of Action and Signaling Pathway

NSC 185058 functions by directly inhibiting the enzymatic activity of ATG4B.[6] In the autophagy pathway, ATG4B is responsible for cleaving the C-terminus of pro-LC3 (and other ATG8 family members) to expose a glycine residue. This processed form, LC3-I, is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is essential for autophagosome membrane elongation.[7][8]

By inhibiting ATG4B, **NSC 185058** blocks both the initial processing of pro-LC3 and the recycling (delipidation) of LC3-II from the autophagosome membrane.[7] This leads to a reduction in LC3B lipidation and the suppression of autophagosome formation.[2][6] Notably, the inhibitory effect of **NSC 185058** on autophagy is independent of the mTOR and PI3K signaling pathways, which are other key regulators of this process.[2][3][6]

NSC 185058 inhibits autophagy by targeting ATG4B.

Experimental Protocols

The following are detailed methodologies for key experiments involving **NSC 185058**, based on published research.

This assay biochemically measures the inhibitory effect of **NSC 185058** on the cleavage of an LC3B-GST fusion protein by purified ATG4B.[\[2\]](#)[\[6\]](#)

- Materials: Purified ATG4B enzyme, LC3B-GST substrate, assay buffer, **NSC 185058**.
- Procedure:
 - Prepare a reaction mixture containing purified ATG4B in an appropriate assay buffer.
 - Add varying concentrations of **NSC 185058** (or DMSO as a vehicle control) to the reaction mixture and pre-incubate.
 - Initiate the reaction by adding the LC3B-GST substrate.
 - Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
 - Stop the reaction by adding SDS-PAGE loading buffer.
 - Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
 - Perform a Western blot using an anti-GST antibody to detect both the full-length LC3B-GST and the cleaved GST fragment.
 - Quantify the band intensities to determine the extent of cleavage and calculate the IC₅₀ value for **NSC 185058**. The reported IC₅₀ for this assay is 51 μM.[\[2\]](#)

This cell-based assay assesses the ability of **NSC 185058** to inhibit the conversion of LC3-I to LC3-II, a hallmark of autophagy.[\[6\]](#)[\[9\]](#)

- Cell Lines: Saos-2, MDA-MB-468, or other cell lines suitable for autophagy studies.[\[6\]](#)
- Procedure:
 - Plate cells and allow them to adhere overnight.

- Induce autophagy by amino acid starvation (e.g., incubating in Krebs-Heinseleit medium) or with a pharmacological agent like rapamycin.[6]
- Treat the cells with various concentrations of **NSC 185058** (e.g., 100 μ M) or vehicle control for a set time course (e.g., 2, 4, or 6 hours).[9]
- Lyse the cells and collect total protein.
- Separate protein lysates via SDS-PAGE (using a higher percentage acrylamide gel, e.g., 12-15%, to resolve LC3-I and LC3-II).
- Perform a Western blot using an anti-LC3B antibody.
- Quantify the band densities for both LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio in **NSC 185058**-treated cells compared to the control indicates inhibition of autophagy.

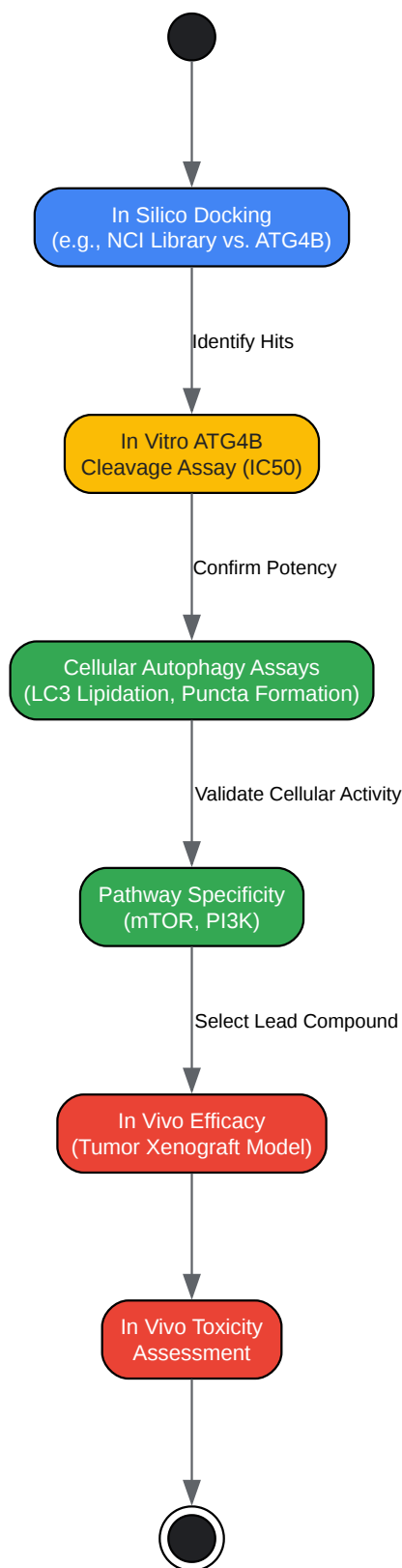
This protocol describes the use of **NSC 185058** in a mouse xenograft model to evaluate its anti-tumor efficacy.[6][8]

- Animal Model: Immunodeficient mice (e.g., nu/nu female mice).[6]
- Cell Line: Osteosarcoma (Saos-2) or glioblastoma cells.[1][6]
- Procedure:
 - Inject tumor cells subcutaneously into the flanks of the mice.
 - Once tumors are established (e.g., after 7 days), randomize the mice into treatment and control groups.[6]
 - Formulation: Prepare **NSC 185058** for injection. A common formulation involves dissolving a DMSO stock solution into corn oil or a mixture of PEG300, Tween-80, and saline.[1][3]
 - Administer **NSC 185058** via intraperitoneal (IP) injection at a specified dose (e.g., 100 mg/kg body weight) and schedule (e.g., three times a week).[6][8] The control group receives the vehicle only.
 - Monitor tumor growth regularly using calipers.

- At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., electron microscopy to observe autophagic vacuoles or immunohistochemistry).[6][8]

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for evaluating a potential ATG4B inhibitor like **NSC 185058**, from initial screening to in vivo validation.



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Workflow for the discovery and validation of an ATG4B inhibitor.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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